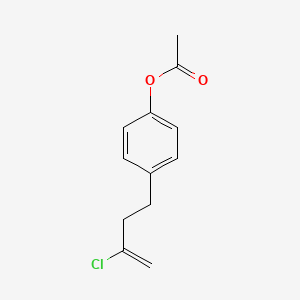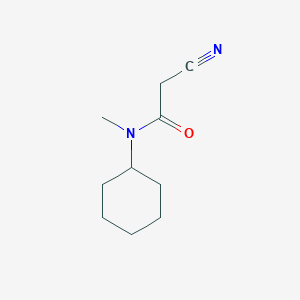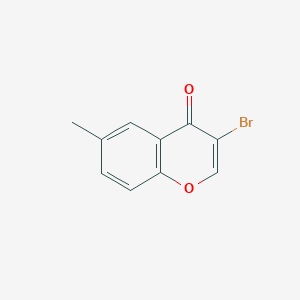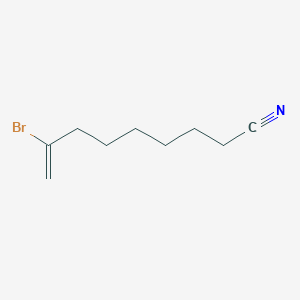
4-(4-Acetoxyphenyl)-2-chloro-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including condensation reactions, substitution reactions, and chlorination. For instance, the synthesis of 4-phenyl-2-butanone, a compound with a phenyl group similar to 4-(4-Acetoxyphenyl)-2-chloro-1-butene, involves Claisen's condensation and a series of acid, alkali, nucleophilic addition, and removal reactions. This compound is synthesized from ethyl acetoacetate and benzyl chloride via a substitution reaction, followed by hydrolysis and decarboxylation . This information suggests that a similar approach could potentially be used for synthesizing 4-(4-Acetoxyphenyl)-2-chloro-1-butene, with appropriate modifications to introduce the acetoxy and chloro substituents.
Molecular Structure Analysis
The molecular structure of compounds related to 4-(4-Acetoxyphenyl)-2-chloro-1-butene can be complex, as indicated by the chlorination of phenols leading to various chloromethylene compounds and trichloro ketones . The structure determinations of these compounds were reported using X-ray crystallography, which is a powerful tool for elucidating the detailed molecular structure of organic compounds. This suggests that X-ray crystallography could be used to determine the structure of 4-(4-Acetoxyphenyl)-2-chloro-1-butene once synthesized.
Chemical Reactions Analysis
The chemical reactions involving related compounds show a range of reactivities. For example, the chlorination of phenols in acetic acid leads to multiple chlorination products, indicating that the reaction conditions can significantly affect the outcome of such reactions . This implies that the synthesis of 4-(4-Acetoxyphenyl)-2-chloro-1-butene would require careful control of reaction conditions to obtain the desired chlorination pattern.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(4-Acetoxyphenyl)-2-chloro-1-butene are not directly reported, the properties of similar compounds can provide some insights. The solubility, melting point, and reactivity of such compounds are likely to be influenced by the presence of substituents such as acetoxy and chloro groups. The papers suggest that the properties of these compounds can be quite diverse, depending on their specific molecular structures .
Applications De Recherche Scientifique
Electrochemical Preparation and Reactions of Functionalized Isoprene Units
The electrochemical synthesis of functionalized isoprene units like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene has been achieved through electrooxidative double ene-type chlorination. This process highlights the precision and control electrochemical methods offer in synthesizing complex organic compounds, potentially applicable to compounds like 4-(4-Acetoxyphenyl)-2-chloro-1-butene (Uneyama et al., 1983).
Photogeneration and Reactivity of Aryl Cations
Aryl cations, like 4-hydroxy(methoxy)phenyl cations, generated from aromatic halides, demonstrate significant reactivity towards pi nucleophiles. The understanding of such reactive intermediates could be crucial for the application of 4-(4-Acetoxyphenyl)-2-chloro-1-butene in synthetic pathways (Protti et al., 2004).
Solvolysis and Hydrolysis Reactions
Role of Ion-Molecule Pairs in Solvolysis Reactions
The acid-catalyzed solvolysis of compounds like 2-methoxy-2-phenyl-3-butene in mixed solvents results in various rearranged products. These solvolysis reactions offer insights into the reactivity and potential transformations of 4-(4-Acetoxyphenyl)-2-chloro-1-butene under acidic and solvent conditions (Jia et al., 2002).
Microwave-Accelerated Sommelet Reaction
The application of microwave radiation in accelerating the Sommelet reaction, used for synthesizing key intermediates like 4-acetoxy-2-methyl-2-butenal, a precursor for vitamin A, signifies the potential for rapid and efficient synthesis routes that could involve 4-(4-Acetoxyphenyl)-2-chloro-1-butene (Shen, 2007).
Polymer and Material Science
Synthesis and Properties of Conjugated Polyradicals
The synthesis of conjugated polyradicals with high spin concentration, such as poly(3-phenylgalvinoxylthiophene), highlights the potential of organic compounds in creating materials with unique electronic and magnetic properties. The methodology and insights could be applicable to polymers derived from or incorporating 4-(4-Acetoxyphenyl)-2-chloro-1-butene (Miyasaka et al., 2001).
Intramolecularly Assisted Hydrolysis of Aryl Chloroalkyl Ketones
The hydrolysis of aryl chloroalkyl ketones, sensitive to the substitutional pattern on the phenyl ring, underscores the significance of structural effects in chemical reactions. This knowledge can be essential when designing synthetic strategies involving 4-(4-Acetoxyphenyl)-2-chloro-1-butene (Kalyanam & Likhate, 1987).
Synthesis of Organic Compounds
Fabrication of 4-Phenyl-2-Butanone
The synthesis of important intermediates like 4-phenyl-2-butanone involves a sequence of reactions, including Claisen's condensation and substitution reactions, indicating the multifaceted synthetic routes that could incorporate 4-(4-Acetoxyphenyl)-2-chloro-1-butene (Zhang, 2005).
Propriétés
IUPAC Name |
[4-(3-chlorobut-3-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGIFUCCOGIRDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641202 |
Source


|
| Record name | 4-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetoxyphenyl)-2-chloro-1-butene | |
CAS RN |
890097-86-6 |
Source


|
| Record name | 4-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1290865.png)


![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)




